molecular formula C24H22N2O3S B3506268 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide

Cat. No. B3506268
M. Wt: 418.5 g/mol
InChI Key: LJFPBQUUYGNYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide” is a chemical compound that is not widely documented in the literature. It is a derivative of 2-Methyl-8-quinolinol, which is a methyl substituted quinolinol derivative .

Scientific Research Applications

CBKinase1_010451

CBKinase1_010451, also known as BOTRYTIS-INDUCED KINASE1, has been found to play a significant role in plant biology. It is a plasma membrane-localized receptor-like protein kinase that acts as a negative regulator of phosphate homeostasis in Arabidopsis thaliana . This compound is responsive to phosphate starvation stress and plays a crucial role in the plant’s adaptation to phosphate deficiency .

CBKinase1_022851

CBKinase1_022851, also known as Receptor for Activated C Kinase1B (RACK1B), has been found to have significant applications in plant biology. It impairs fertility in rice through the NADPH-Dependent H2O2 Signaling Pathway . Additionally, it has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation .

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide

This compound is a derivative of 8-Hydroxyquinoline, which has a wide range of pharmacological applications. It has been used as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .

BRD-K60331463-001-01-9

BRD-K60331463-001-01-9, also known as BRD9, is a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which is a chromatin-remodeling complex that modulates genomic architecture and DNA accessibility. It has been shown to play a critical tumor-promoting role in various cancers . In prostate cancer, it has been found to be a critical regulator of Androgen Receptor Signaling . In multiple myeloma cells, it has been found to be essential for ribosome biogenesis and cell survival .

properties

IUPAC Name

4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-11-13-22(14-12-17)30(28,29)26(21-9-4-3-5-10-21)16-20-15-19-8-6-7-18(2)23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPBQUUYGNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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